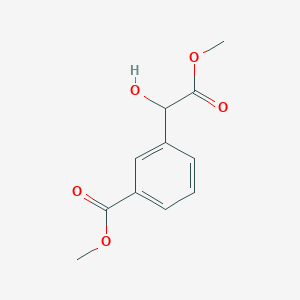

Methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate

Description

Propriétés

IUPAC Name |

methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-15-10(13)8-5-3-4-7(6-8)9(12)11(14)16-2/h3-6,9,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBLWOABFXTUQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)C(C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Esterification of 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoic Acid

The primary and most established method for preparing Methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate involves the esterification of its corresponding carboxylic acid, 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoic acid, with methanol. This reaction is catalyzed by an acid catalyst, commonly sulfuric acid, under reflux conditions to ensure complete conversion to the methyl ester.

- Reaction conditions:

- Reactants: 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoic acid and methanol

- Catalyst: Concentrated sulfuric acid or similar strong acid

- Temperature: Reflux (~65-70 °C for methanol)

- Reaction time: Typically several hours until completion, monitored by thin-layer chromatography (TLC)

- Post-reaction processing:

- The reaction mixture is cooled, neutralized if necessary, and the product is isolated by extraction or crystallization.

- Purification is commonly performed by recrystallization from methanol or by column chromatography.

- Characterization:

- Spectroscopic techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity of the ester product.

Industrial Scale Production via Continuous Flow Reactors

For industrial applications, the synthesis can be scaled up using continuous flow reactors. This approach offers several advantages:

- Enhanced control over reaction parameters such as temperature, residence time, and mixing

- Improved yields and reproducibility

- Reduced reaction times compared to batch processes

- Automation capability for consistent product quality

Continuous flow esterification typically involves pumping the acid and methanol with acid catalyst through a heated reactor coil, maintaining optimal reaction conditions for ester formation.

Related Synthetic Approaches Using Functionalized Benzoate Derivatives

Though direct synthesis of this compound is mainly via esterification, related research on functionalized benzoate derivatives provides insights into alternative synthetic strategies:

- Reaction of 2-hydroxybenzoic acid derivatives with acetylenic esters in the presence of copper iodide (CuI) and sodium bicarbonate in acetonitrile at 80 °C has been shown to yield functionalized benzo[d]dioxin-4-one derivatives with ester groups.

- Such procedures involve stirring the reactants in a Schlenk tube under controlled temperature and purification by silica gel chromatography.

- Characterization includes melting point determination, NMR spectroscopy (¹H and ¹³C), FT-IR, and high-resolution mass spectrometry (HRMS).

Although these methods focus on related benzoate esters, they demonstrate the utility of transition metal catalysis and mild base conditions in constructing complex benzoate structures, which could be adapted or optimized for the target compound.

Summary Table of Preparation Methods

Detailed Research Findings on Preparation

Esterification Reaction Monitoring:

Reaction progress is typically monitored by TLC, observing disappearance of the acid and appearance of the ester spot. Completion is confirmed by spectroscopic analysis.Purification and Characterization:

The purified ester shows characteristic ¹H NMR signals for the methoxy group (~3.3–3.8 ppm), aromatic protons (6.5–8.5 ppm), and hydroxyl group. IR spectra display ester carbonyl stretching (~1720 cm⁻¹) and hydroxyl (~3400 cm⁻¹) peaks. HRMS confirms the molecular ion consistent with C11H12O5 (molecular formula of the compound).Industrial Adaptations:

Continuous flow reactors allow for precise control of temperature and mixing, reducing side reactions and improving yield. Automation ensures batch-to-batch consistency, critical for commercial production.Alternative Catalysts and Conditions: While sulfuric acid is common, other acid catalysts like p-toluenesulfonic acid or Lewis acids may be employed to optimize yield or reaction time. Solvent choice (methanol or methanol mixtures) can also influence reaction kinetics.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of 3-(1-hydroxy-2-oxoethyl)benzoic acid.

Reduction: Formation of 3-(1-hydroxy-2-hydroxyethyl)benzoate.

Substitution: Formation of 3-(1-hydroxy-2-substituted-2-oxoethyl)benzoate.

Applications De Recherche Scientifique

Methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mécanisme D'action

The mechanism of action of Methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Positional Isomers

- Methyl 2-(2-Methoxy-2-Oxoethyl)-5-...-Benzoate (Compound 89, )

This positional isomer features substituents at the 2- and 5-positions of the benzoate ring, compared to the 3-position in the target compound. The altered substitution pattern affects steric interactions and electronic distribution, leading to differences in reactivity. For example, the 3-position substituent in the target compound may enhance resonance stabilization of intermediates in electrophilic substitution reactions, whereas the 2,5-substituted analog could exhibit reduced solubility due to increased molecular symmetry .

Halogenated Analogs

- Methyl 3-(1-Chloro-2-Methoxy-2-Oxoethyl)Benzoate ()

Replacing the hydroxyl group with a chlorine atom introduces significant changes:- Reactivity : The chloro-substituted derivative is more electrophilic, favoring nucleophilic substitution reactions (e.g., SN2), whereas the hydroxyl group in the target compound enables hydrogen bonding and participation in oxidation or esterification reactions.

- Physical Properties : The chloro analog (MW: 242.66 g/mol) has a higher molecular weight than the hydroxylated target compound, likely increasing its boiling point and lipophilicity .

Functional Group Variations

- N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide () While structurally distinct (amide vs. ester), this compound shares a benzoate backbone and hydroxyl group. Key differences include: Hydrogen Bonding: The amide group forms stronger hydrogen bonds, enhancing crystallinity and thermal stability compared to the ester-based target compound. Catalytic Utility: The N,O-bidentate directing group in the amide facilitates metal-catalyzed C–H activation, a property less pronounced in the target ester due to its electron-withdrawing ester groups .

Stability and Reactivity

- Hydroxyl Group Instability : The hydroxyl group in the target compound may render it susceptible to oxidation, unlike the more stable methoxy or chloro analogs .

- Electron-Withdrawing Effects : The 2-oxoethyl group in the target compound enhances electrophilicity at the benzene ring’s 3-position, contrasting with electron-donating groups (e.g., methyl in ) that deactivate the ring .

Data Tables

Table 1: Key Properties of Methyl 3-(1-Hydroxy-2-Methoxy-2-Oxoethyl)Benzoate and Analogs

| Compound Name | Molecular Formula | Key Functional Groups | Reactivity Highlights | Applications |

|---|---|---|---|---|

| Target Compound | C₁₁H₁₂O₅ | Hydroxy, Methoxy, Ester | Hydrogen bonding, oxidation | Catalysis, intermediates |

| Methyl 3-(1-Chloro-2-Methoxy-2-Oxoethyl)Benzoate | C₁₁H₁₁ClO₄ | Chloro, Methoxy, Ester | Nucleophilic substitution | Pharmaceuticals, agrochemicals |

| Methyl 3,4-Dimethoxybenzoate | C₁₀H₁₂O₄ | Methoxy, Ester | Electrophilic substitution | Fragrance synthesis, polymer additives |

Activité Biologique

Methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate is an organic compound with a molecular formula of CHO. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzene ring substituted with hydroxy, methoxy, and oxoethyl groups. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic processes.

| Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response.

Mechanism of Action:

The anti-inflammatory activity is likely mediated through the inhibition of specific signaling pathways such as NF-kB and MAPK pathways, which are involved in the expression of inflammatory mediators.

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted on the efficacy of this compound against clinical isolates of bacteria demonstrated that the compound inhibited bacterial growth effectively, suggesting its potential use in developing new antimicrobial agents. -

Investigation of Anti-inflammatory Mechanisms :

Another study explored the compound's ability to modulate inflammatory responses in vitro. Results indicated a significant reduction in TNF-alpha and IL-6 levels when cells were treated with the compound, highlighting its potential therapeutic applications in inflammatory diseases.

Synthesis and Industrial Applications

The synthesis of this compound typically involves esterification processes. Its industrial applications extend to being an intermediate in the synthesis of more complex organic molecules and specialty chemicals.

Q & A

Q. What are the recommended synthetic routes for Methyl 3-(1-hydroxy-2-methoxy-2-oxoethyl)benzoate, and how is reaction completion validated?

Methodological Answer: A common approach involves esterification under reflux conditions. For example, in analogous benzoate syntheses, starting materials like carboxylic acids (e.g., {3-[2-(1H-benzimidazol-2-yl)-2-oxoethyl]phenyl}acetic acid) are reacted with chloromethane under reflux for 4 hours, with reaction progress monitored via TLC . Recrystallization from methanol is typically used to purify the product. Validation includes spectroscopic characterization (NMR, IR) and mass spectrometry to confirm molecular weight.

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential to confirm the ester, methoxy, and hydroxyl groups. For example, splitting patterns in aromatic regions (6.5–8.5 ppm) and methoxy signals (~3.3–3.8 ppm) help identify substitution patterns.

- IR Spectroscopy : Stretching vibrations for ester carbonyl (~1720 cm⁻¹), hydroxyl (~3400 cm⁻¹), and methoxy groups (~2850 cm⁻¹) are diagnostic.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₀H₁₀O₅) and fragmentation patterns .

Q. What safety protocols should be followed during handling and storage?

Methodological Answer:

- Handling : Use gloves, lab coats, and eye protection. Avoid inhalation of vapors and skin contact. Work in a fume hood with adequate ventilation .

- Storage : Keep in airtight containers in a dry, cool environment to prevent hydrolysis of the ester or methoxy groups. Monitor for degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example, phenacyl benzoate derivatives often exhibit planar aromatic systems and specific dihedral angles between substituents. Discrepancies between computational (DFT) and experimental data can be resolved by refining hydrogen bonding or steric interactions in the crystal lattice .

Q. What strategies optimize synthetic yield under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for esterification efficiency. For polyfunctional analogs, phase-transfer catalysts improve solubility in biphasic systems .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates. Microwave-assisted synthesis reduces time and improves yield compared to traditional reflux .

- By-Product Analysis : Use HPLC or GC-MS to identify side products (e.g., hydrolyzed acids) and adjust reaction stoichiometry or pH .

Q. How can conflicting NMR data from different synthetic batches be reconciled?

Methodological Answer:

- Dynamic Effects : Rotameric equilibria in flexible side chains (e.g., the 2-oxoethyl group) may cause signal splitting. Variable-temperature NMR can freeze conformers for clearer assignments.

- Impurity Profiling : Compare batches using LC-MS to detect trace intermediates (e.g., unreacted starting materials) or stereoisomers. Recrystallization or column chromatography may resolve these .

Q. What advanced applications does this compound have in medicinal chemistry?

Methodological Answer:

- Drug Delivery : The ester and hydroxyl groups enable conjugation with bioactive molecules (e.g., fluorescein derivatives for imaging ).

- Enzyme Inhibition : Functionalization of the benzoate core (e.g., adding benzimidazole moieties) creates scaffolds for targeting proteases or kinases .

Data Contradiction and Resolution

Q. How to address discrepancies between computational and experimental IR spectra?

Methodological Answer:

- DFT Refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects or hydrogen bonding.

- Experimental Validation : Compare with solid-state IR (ATR-FTIR) to rule out solvent interactions. For example, hydroxyl stretching in DMSO may shift due to hydrogen bonding .

Q. Why do different crystallization solvents produce varying crystal morphologies?

Methodological Answer:

- Solvent Polarity : Polar solvents (e.g., methanol) favor hydrogen-bonded networks, while nonpolar solvents (e.g., hexane) yield looser packing.

- Kinetic vs. Thermodynamic Control : Rapid cooling produces metastable polymorphs. Slow evaporation at controlled temperatures often yields thermodynamically stable forms .

Methodological Tables

| Parameter | Synthetic Optimization | Analytical Validation |

|---|---|---|

| Reaction Time | 4–6 hours (reflux) | TLC (Rf = 0.5 in EtOAc/hexane 3:7) |

| Yield | 65–85% after recrystallization | HPLC purity >98% |

| Key Spectral Data | ¹H NMR (CDCl₃): δ 3.85 (s, 3H, OCH₃) | IR: 1720 cm⁻¹ (C=O) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.